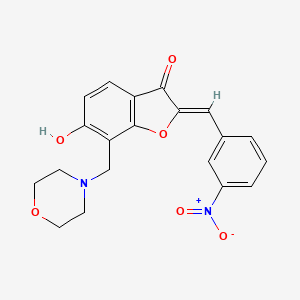

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one

Description

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a benzofuranone derivative characterized by a morpholinomethyl group at position 7, a hydroxyl group at position 6, and a 3-nitrobenzylidene substituent at position 2. Benzofuranones are synthesized via aldol condensation between substituted benzaldehydes and benzofuranone precursors .

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6/c23-17-5-4-15-19(24)18(11-13-2-1-3-14(10-13)22(25)26)28-20(15)16(17)12-21-6-8-27-9-7-21/h1-5,10-11,23H,6-9,12H2/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPQIRHQIMKNAI-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C21H21N O4

- Molecular Weight : 353.4 g/mol

The structure features a benzofuran core with a hydroxyl group, morpholinomethyl group, and a nitro-substituted benzylidene moiety, which are critical for its biological activity.

Synthesis

The synthesis of (Z)-6-hydroxy-7-(morpholinomethyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one typically involves the reaction of 6-hydroxybenzofuran derivatives with morpholine and nitro-substituted aldehydes under controlled conditions. This method allows for the formation of the desired product with high yields and purity.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant antitumor activity. For instance, related compounds have shown potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds indicate their effectiveness in inducing cell death:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 11.7 |

| Compound B | HepG2 | 0.21 |

| Compound C | A549 | 1.7 |

These values suggest that (Z)-6-hydroxy-7-(morpholinomethyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one may possess similar or enhanced activity due to its structural features that facilitate interaction with cellular targets.

The proposed mechanisms include:

- Topoisomerase II Inhibition : This compound may inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to increased apoptosis in cancer cells.

- DNA Intercalation : The compound's planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.

Neuroprotective Effects

In addition to its antitumor properties, benzofuran derivatives have shown potential as neuroprotective agents. They exhibit antioxidant activity and inhibition of acetylcholinesterase (AChE), making them candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease:

| Activity Type | IC50 Value (µM) |

|---|---|

| AChE Inhibition | 0.089 ± 0.01 |

| DPPH Radical Scavenging | Not specified |

These activities are crucial as they help mitigate oxidative stress and enhance cholinergic transmission, which is often impaired in neurodegenerative conditions.

Case Studies

- Antitumor Evaluation : A study evaluated the effects of various benzofuran derivatives on cancer cell lines, revealing that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics.

- Neuroprotective Studies : Another investigation focused on the neuroprotective properties of benzofuran derivatives against oxidative stress-induced neuronal death, demonstrating promising results in improving cell viability.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (Z)-6-hydroxy-7-(morpholinomethyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one typically involves the reaction of benzofuran derivatives with morpholine and 3-nitrobenzaldehyde. The compound's structure can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming the presence of key functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (Z)-6-hydroxy-7-(morpholinomethyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound's mechanism of action involves:

- Topoisomerase II Inhibition : The compound has demonstrated significant inhibition of topoisomerase II, an enzyme critical for DNA replication and repair, with IC50 values indicating potent activity compared to standard chemotherapeutics like Doxorubicin .

- DNA Intercalation : It also displays DNA intercalation properties, which can lead to the disruption of DNA function in cancer cells, further enhancing its anticancer efficacy .

Other Therapeutic Applications

Beyond its anticancer properties, the compound may have potential applications in other therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that benzofuran derivatives may possess antimicrobial properties, making them candidates for further investigation in treating bacterial infections.

- Neuroprotective Effects : Some derivatives related to this compound have shown promise in neuroprotection studies, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several research studies have documented the synthesis and evaluation of (Z)-6-hydroxy-7-(morpholinomethyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one:

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and biological activities of analogs:

Pharmacokinetic and Solubility Considerations

- Morpholine vs. Dimethylamine: The morpholinomethyl group in the target compound offers better water solubility compared to dimethylaminomethyl analogs (e.g., ) due to morpholine’s polar oxygen atom .

- Nitro Group Stability : The nitro substituent may confer metabolic stability but could pose toxicity risks if reduced to reactive amines in vivo .

Q & A

Q. What synthetic methodologies are commonly employed for benzofuran-3(2H)-one derivatives, and how can they be adapted for this compound?

The synthesis typically involves a base-catalyzed condensation between a hydroxybenzofuran core and substituted benzaldehyde derivatives. For example, 6-hydroxybenzofuran-3(2H)-one is condensed with 3-nitrobenzaldehyde in the presence of a base (e.g., NaOH or K₂CO₃) in ethanol or methanol under reflux . The morpholinomethyl group at position 7 may require additional steps, such as Mannich reactions using morpholine and formaldehyde. Purification often involves recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- NMR Spectroscopy : H and C NMR confirm the Z-configuration of the benzylidene group and the presence of morpholinomethyl and nitro substituents.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₉H₁₇N₂O₆).

- X-ray Crystallography : Resolves stereochemical ambiguities and bond lengths/angles in the crystalline state .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC values).

- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC₅₀ determination).

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How to design SAR studies for derivatives of this compound?

- Substituent Variation : Synthesize analogs with halogens, alkyl groups, or heterocycles at positions 2, 6, and 7.

- Bioisosteric Replacement : Replace morpholine with piperazine or thiomorpholine to assess pharmacokinetic effects.

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, TPSA) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.